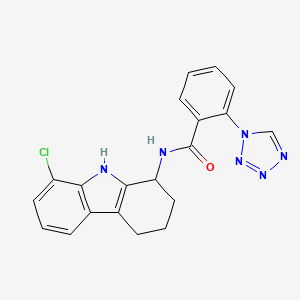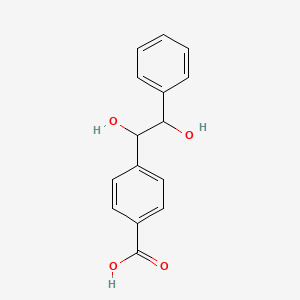
2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group, a pyridazinone ring, and a cycloheptylacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the synthesis of 4-(3-chlorophenyl)piperazine. This can be achieved by reacting 3-chloroaniline with bis(2-chloroethyl)amine under reflux conditions in the presence of a base such as sodium carbonate.
Pyridazinone Ring Formation: The next step involves the formation of the pyridazinone ring. This can be done by reacting the piperazine intermediate with a suitable pyridazine precursor under acidic or basic conditions, depending on the specific reagents used.
Acetamide Formation: The final step involves the introduction of the cycloheptylacetamide group. This can be achieved by reacting the pyridazinone intermediate with cycloheptylamine and acetic anhydride under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects in treating neurological and psychiatric disorders, such as anxiety and depression.
Wirkmechanismus
The mechanism of action of 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmitter release and uptake. This can lead to changes in neuronal signaling pathways, ultimately affecting mood, cognition, and behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-chlorophenyl)piperazine: A simpler analog that lacks the pyridazinone and cycloheptylacetamide groups.
4-(3-chlorophenyl)piperazine derivatives: Various derivatives with different substituents on the piperazine ring.
Pyridazinone derivatives: Compounds with similar pyridazinone structures but different substituents.
Uniqueness
2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide is unique due to its combination of a piperazine ring, a pyridazinone ring, and a cycloheptylacetamide moiety. This unique structure may confer specific pharmacological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C23H30ClN5O2 |
|---|---|
Molekulargewicht |
444.0 g/mol |
IUPAC-Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]-N-cycloheptylacetamide |
InChI |
InChI=1S/C23H30ClN5O2/c24-18-6-5-9-20(16-18)27-12-14-28(15-13-27)21-10-11-23(31)29(26-21)17-22(30)25-19-7-3-1-2-4-8-19/h5-6,9-11,16,19H,1-4,7-8,12-15,17H2,(H,25,30) |
InChI-Schlüssel |
WYWCRBGFWOAETR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)NC(=O)CN2C(=O)C=CC(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Chlorophenyl)sulfanyl]-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)propan-1-one](/img/structure/B12161814.png)
![4-methoxy-N-[(1Z)-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide](/img/structure/B12161824.png)

![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]naphthalene-2-sulfonamide](/img/structure/B12161836.png)
![2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B12161846.png)
![N'-[(Z)-(2,5-dimethoxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12161856.png)
![3-(5-methyl-1H-tetrazol-1-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]benzamide](/img/structure/B12161857.png)

![(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone](/img/structure/B12161876.png)

![N-cyclooctyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12161888.png)
methanone](/img/structure/B12161892.png)


